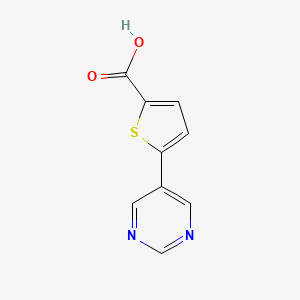
5-Pyrimidin-5-ylthiophene-2-carboxylic acid
Vue d'ensemble
Description
5-Pyrimidin-5-ylthiophene-2-carboxylic acid: is a heterocyclic organic compound that belongs to the family of pyrimidine derivatives. It is characterized by the presence of a pyrimidine ring fused with a thiophene ring and a carboxylic acid group.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Pyrimidin-5-ylthiophene-2-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in medicinal chemistry due to its potential biological activities. It is being investigated for its anti-inflammatory, antibacterial, and antiviral properties. Researchers are exploring its use in the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and organic semiconductors. Its unique structure makes it suitable for applications in electronic devices and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyrimidin-5-ylthiophene-2-carboxylic acid typically involves the reaction of pyrimidine derivatives with thiophene carboxylic acids under specific conditions. One common method includes the use of amidinium salts and the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol . The reaction is carried out in the presence of a suitable solvent and under controlled temperature and pressure conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Pyrimidin-5-ylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrimidine or thiophene rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols .
Mécanisme D'action
The mechanism of action of 5-Pyrimidin-5-ylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by inhibiting the activity of certain enzymes or receptors. For example, its anti-inflammatory properties may be attributed to the inhibition of inflammatory mediators such as prostaglandins and cytokines . The compound’s molecular structure allows it to bind to specific targets, thereby modulating their activity and leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
2-Thiophenecarboxylic acid: Another thiophene derivative with a carboxylic acid group.
5-Pyrimidinecarboxylic acid: A pyrimidine derivative with a carboxylic acid group.
Comparison: 5-Pyrimidin-5-ylthiophene-2-carboxylic acid is unique due to the presence of both pyrimidine and thiophene rings in its structure. This dual-ring system imparts distinct chemical and biological properties compared to compounds with only one of these rings. For instance, the combination of pyrimidine and thiophene rings may enhance the compound’s ability to interact with multiple biological targets, thereby increasing its potential therapeutic applications .
Propriétés
IUPAC Name |
5-pyrimidin-5-ylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)8-2-1-7(14-8)6-3-10-5-11-4-6/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKZJFVCMNJVLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C2=CN=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


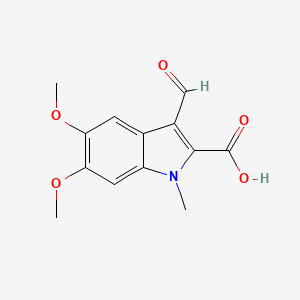
![5-[3-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B3164752.png)
![(2E)-3-[3-(Ethoxymethyl)-4-methoxyphenyl]-acrylic acid](/img/structure/B3164759.png)
![1-[5-(3-Fluorophenyl)-2-thienyl]ethanone](/img/structure/B3164760.png)
![1-[5-(2-Methoxyphenyl)-2-thienyl]ethanone](/img/structure/B3164762.png)
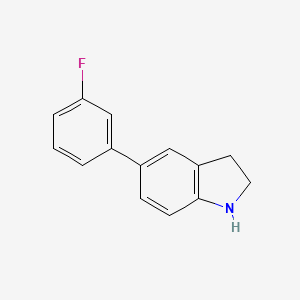

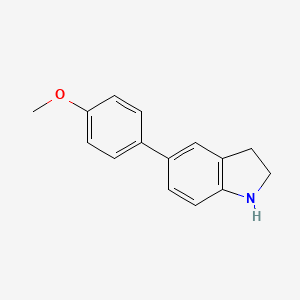



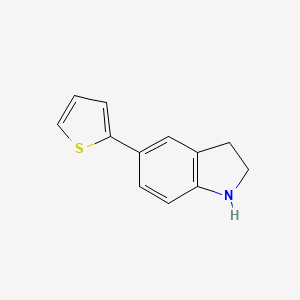
![4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3164833.png)
![3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3164841.png)
